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Introduction
Azido-C3-UV-biotin is a versatile trifunctional chemical probe designed for the spatiotemporal

control of biomolecule labeling and isolation in living cells. This reagent incorporates three key

functionalities: an azide group for bioorthogonal conjugation via "click chemistry," a biotin

moiety for high-affinity binding to streptavidin, and a UV-cleavable linker that allows for the

light-induced release of biotinylated molecules. This unique combination of features makes

Azido-C3-UV-biotin a powerful tool for a range of live-cell imaging applications, including

pulse-chase analysis of protein trafficking, spatiotemporal mapping of protein-protein

interactions, and the controlled release of cellular components.

The core principle of its application in live cells involves a two-step process. First, a target

biomolecule is metabolically, genetically, or chemically engineered to contain a terminal alkyne

or a strained cyclooctyne group. The azide group of Azido-C3-UV-biotin is then covalently

attached to the alkyne-modified target via a highly specific and biocompatible click chemistry

reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-

promoted azide-alkyne cycloaddition (SPAAC). The biotinylated target can then be visualized

using fluorescently-labeled streptavidin. Subsequently, targeted irradiation with UV light

(typically around 365 nm) cleaves the linker, releasing the streptavidin and allowing for the

study of the now untagged molecule's subsequent behavior or for the selective release of

captured molecules.
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Key Applications in Live Cell Imaging
Pulse-Chase Analysis of Protein Trafficking and Turnover: Track the movement and

degradation of a specific cohort of proteins over time.

Spatiotemporal Control of Protein Labeling: Precisely label proteins in a specific subcellular

region or at a specific time point by controlling the UV cleavage.

Studying Receptor Internalization and Recycling: Monitor the endocytosis and subsequent

fate of cell surface receptors.[1]

Investigating Dynamic Signaling Pathways: Modulate and observe signaling cascades with

high temporal resolution.

Data Presentation
The following tables summarize key quantitative parameters relevant to the application of

Azido-C3-UV-biotin and similar photocleavable probes in live-cell imaging.
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Parameter

Copper-Catalyzed
Azide-Alkyne
Cycloaddition
(CuAAC) in Live
Cells

Strain-Promoted
Azide-Alkyne
Cycloaddition
(SPAAC) in Live
Cells

Reference(s)

Alkyne Incorporation

Metabolic labeling

(e.g., L-

azidohomoalanine for

proteins, or alkyne-

modified sugars for

glycans)

Metabolic labeling

with strained alkynes

(e.g., BCN or DBCO

modified amino acids

or sugars)

[2][3]

Probe Concentration 10-100 µM 5-50 µM [2]

Incubation Time 15-60 minutes 30-60 minutes [2]

Copper Concentration
50-100 µM (with

ligand)
Not Applicable [2]

Labeling Efficiency

High, dependent on

metabolic

incorporation

High, dependent on

metabolic

incorporation

[4]

Cytotoxicity
Potential due to

copper catalyst
Generally low [4]
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Parameter Typical Value/Range Reference(s)

UV Wavelength for Cleavage 365 nm [5]

UV Exposure Time
1-15 minutes (application

dependent)
[5]

UV Power Density 1-10 mW/cm² [6]

Cleavage Efficiency ~80% or higher (in vitro) [7]

Potential Cytotoxicity

Dependent on UV dose

(wavelength, intensity, and

duration); can induce DNA

damage and apoptosis with

prolonged exposure.

[2][8]

Experimental Protocols
Protocol 1: General Live-Cell Labeling via Click
Chemistry
This protocol describes the general procedure for labeling alkyne-modified biomolecules in live

cells with Azido-C3-UV-biotin.

Materials:

Live cells cultured on glass-bottom dishes suitable for microscopy

Alk-yne-modified metabolic precursor (e.g., an alkyne-bearing sugar or amino acid)

Azido-C3-UV-biotin

For CuAAC:

Copper(II) sulfate (CuSO₄)

Copper ligand (e.g., THPTA)

Reducing agent (e.g., Sodium Ascorbate)
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For SPAAC:

DBCO- or BCN-modified metabolic precursor

Live-cell imaging medium

Phosphate-buffered saline (PBS)

Fluorescently-labeled streptavidin

Procedure:

Metabolic Labeling:

Culture cells in medium containing the alkyne-modified metabolic precursor for 24-72

hours to allow for incorporation into biomolecules. The optimal concentration and

incubation time should be determined empirically for each cell type and precursor.

Click Chemistry Reaction (SPAAC is recommended for live-cell applications to avoid copper

toxicity):

For SPAAC:

1. Wash the cells twice with warm PBS.

2. Prepare a working solution of Azido-C3-UV-biotin (e.g., 10-50 µM) in serum-free

medium.

3. Incubate the cells with the Azido-C3-UV-biotin solution for 30-60 minutes at 37°C.

For CuAAC (use with caution in live cells):

1. Wash the cells twice with warm PBS.

2. Prepare a fresh click reaction cocktail containing Azido-C3-UV-biotin (e.g., 50 µM),

CuSO₄ (e.g., 50 µM), a copper ligand (e.g., 250 µM THPTA), and sodium ascorbate

(e.g., 2.5 mM) in serum-free medium.
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3. Incubate the cells with the click reaction cocktail for 15-30 minutes at 37°C.

Washing:

Wash the cells three times with warm PBS to remove unreacted reagents.

Fluorescent Labeling:

Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 1-5 µg/mL) in

live-cell imaging medium for 15-30 minutes at room temperature, protected from light.

Washing and Imaging:

Wash the cells three times with live-cell imaging medium.

Image the cells using a fluorescence microscope with the appropriate filter sets.

Protocol 2: UV-Mediated Cleavage for Pulse-Chase
Imaging
This protocol describes a pulse-chase experiment to track the fate of a cohort of labeled

proteins.

Materials:

Cells labeled with Azido-C3-UV-biotin and fluorescent streptavidin (from Protocol 1)

Fluorescence microscope equipped with a UV light source (e.g., 365 nm laser or lamp)

Procedure:

Pre-Cleavage Imaging ("Pulse"):

Acquire initial fluorescence images of the labeled cells to establish the baseline

distribution of the biotinylated protein of interest.

UV Cleavage:
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Expose a defined region of interest (or the entire field of view) to UV light (365 nm) to

cleave the biotin from the labeled proteins. The optimal exposure time and intensity must

be determined empirically to maximize cleavage while minimizing phototoxicity. A starting

point could be an exposure of 1-5 minutes.[5]

Post-Cleavage Imaging ("Chase"):

Immediately after UV exposure, begin acquiring a time-lapse series of fluorescence

images to track the movement or disappearance of the now-unlabeled protein (if it was

also tagged with a fluorescent protein) or the diffusion of the released fluorescent

streptavidin.

Analysis:

Quantify the changes in fluorescence intensity and localization over time to determine

protein trafficking kinetics or turnover rates.

Mandatory Visualizations
Signaling Pathway: TNF-α Signaling and NF-κB
Activation
This diagram illustrates a simplified signaling pathway that can be investigated using

photocleavable probes. For instance, a key signaling protein in this pathway could be tagged

and its dynamics studied upon TNF-α stimulation, with spatiotemporal control afforded by the

UV-cleavable linker.[9][10]
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Simplified TNF-α signaling pathway.
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Experimental Workflow: Pulse-Chase Live Cell Imaging
This diagram outlines the key steps in a pulse-chase experiment using Azido-C3-UV-biotin to

study protein dynamics.
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Workflow for pulse-chase live cell imaging.

Logical Relationship: Bioorthogonal Labeling and
Cleavage
This diagram illustrates the logical relationship between the components and steps involved in

using Azido-C3-UV-biotin.
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Bioorthogonal labeling and cleavage logic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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